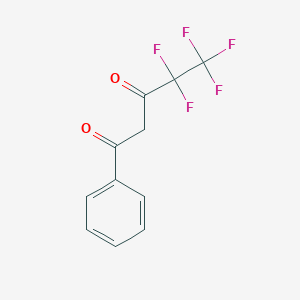

4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione

Description

Properties

IUPAC Name |

4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F5O2/c12-10(13,11(14,15)16)9(18)6-8(17)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGHPGGADGNTKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504267 | |

| Record name | 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799-50-4 | |

| Record name | 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gold-Catalyzed Cyclization of α-Alkynyl Ketones

A high-yielding route to β-diketones involves gold(I)-catalyzed hydration of α-alkynyl ketones. In a representative procedure, 1-phenylpentane-1,3-dione was synthesized in 96% yield using (triphenylphosphine)gold(I) chloride (PPh₃AuCl) and silver trifluoromethanesulfonate (AgOTf) in methanol at 25°C for 12 hours . The reaction proceeds via anti-Markovnikov hydration of the alkyne, forming an enol intermediate that tautomerizes to the diketone.

For the pentafluoro derivative, modification of the starting material is critical. Substituting the alkyl chain with a pentafluoroethyl group (CF₂CF₃) prior to cyclization could yield the target compound. However, fluorinated alkynes are less nucleophilic, necessitating adjusted catalyst loadings or elevated temperatures. Computational studies suggest that electron-withdrawing fluoro groups may retard gold-alkyne coordination, requiring stronger Lewis acids like AuCl₃ to activate the substrate .

Radical Fluoroalkylfluorosulfonylation of Alkenes

A novel approach leveraging radical chemistry was reported for synthesizing fluorinated sulfonyl compounds. AgF-mediated fluoroalkylation of alkenes with N-fluorobenzenesulfonimide (NFSI) and DABSO (dabco·SO₂) generates vicinal fluoroalkyl-fluorosulfonyl adducts . For example, 2-methoxy-4-(4,4,5,5,5-pentafluoro-2-(fluorosulfonyl)pentyl)phenyl acetate was obtained in 83% yield under these conditions.

Table 1: Reaction Conditions for Radical Fluoroalkylation

| Parameter | Value |

|---|---|

| Catalyst | AgF (0.6 mmol) |

| Reagents | NFSI (1.2 mmol), DABSO (0.6 mmol) |

| Solvent | CH₃CN |

| Temperature | 25°C |

| Time | 3 hours |

| Yield | Up to 83% |

Post-synthetic oxidation of the sulfonyl group to a ketone could complete the diketone structure. For instance, ozonolysis or Kornblum oxidation might convert the sulfonyl moiety into a carbonyl group, though this remains untested for the pentafluoro derivative .

Transition Metal-Catalyzed Carbene Insertion

Transition metals like copper facilitate carbene insertion into C–H bonds, offering a route to functionalized diketones. A TpMsCu (hydrotris(3-mesityl)pyrazolylborate copper) catalyst enabled ethyl diazoacetate insertion into cyclohexane, forming ethyl 2-cyclohexyl acetate . Adapting this for fluorinated substrates requires diazo compounds with pentafluoroethyl groups.

The mechanism involves:

-

Catalyst Activation : TpMsCu generates a reactive copper-carbene intermediate.

-

C–H Insertion : The carbene inserts into a C–H bond adjacent to a carbonyl group.

-

Tautomerization : The intermediate rearranges to the β-diketone.

Challenges include controlling regioselectivity and minimizing side reactions like dimerization. Fluorinated diazo compounds are also less stable, necessitating in situ generation or low-temperature conditions .

Claisen Condensation with Fluorinated Acetylacetones

Classical Claisen condensation between a fluorinated acetylacetone and benzoyl chloride could theoretically yield the target compound. For example, trifluoroacetylacetone reacts with benzoyl chloride under basic conditions to form 1-phenyl-4,4,4-trifluoropentane-1,3-dione. Extending this to pentafluoro derivatives would require perfluorinated acetylacetones, which are synthetically challenging due to poor enolate stability.

Table 2: Challenges in Fluorinated Claisen Condensation

| Issue | Mitigation Strategy |

|---|---|

| Low enolate stability | Use bulky bases (e.g., LDA) |

| Side reactions | Low temperatures (-78°C) |

| Low solubility | Polar aprotic solvents (DMF) |

Oxidative Coupling of Fluorinated Enolates

Oxidative coupling of metalloenolates offers a pathway to symmetric β-diketones. Treatment of 4,4,5,5,5-pentafluoro-1-phenylpent-2-en-1-ol with Cu(OTf)₂ in the presence of an oxidant (e.g., TEMPO) could dimerize the enolate via single-electron transfer. This method is advantageous for constructing quaternary centers but struggles with sterically hindered substrates.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are employed under conditions such as reflux or irradiation.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s fluorine atoms enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Table 1: Structural Comparison of PFPPD with Analogous β-Diketones

Key Observations :

- Electron-Withdrawing Effects : The phenyl group in PFPPD provides moderate electron withdrawal, while 4-fluorophenyl derivatives (e.g., 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione) exhibit stronger inductive effects, enhancing acidity at the α-carbon.

- Steric and Aromatic Interactions : The naphthyl group in pfnp increases steric bulk and π-π interactions, whereas the thienyl group in fth introduces sulfur-based electronic modulation.

- Chirality and Functional Groups : The hydroxyl group in (S)-4,4,5,5,5-pentafluoro-3-(4-fluorophenyl)-3-hydroxy-1-phenylpentan-1-one enables hydrogen bonding, a feature absent in PFPPD.

Table 2: Reactivity and Application Profiles

Research Findings :

- Coordination Chemistry: PFPPD’s fluorine atoms enhance metal-ligand bond strength, making it superior to non-fluorinated analogs (e.g., 1-phenylpentane-1,3-dione) in stabilizing lanthanide complexes.

- Synthetic Efficiency : Microwave methods (e.g., 15 min for 88% yield in related compounds) may apply to PFPPD, though direct evidence is lacking.

- Pharmaceutical Utility : Fluorinated diketones like PFPPD are preferred in drug synthesis due to metabolic stability, as seen in Valliscor’s production of fluorinated intermediates.

Physical Properties and Stability

Thermal and Solubility Data :

Biological Activity

4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (C₁₁H₇F₅O₂) is a fluorinated organic compound notable for its unique structure and potential biological applications. This compound contains a β-diketone group which suggests possible interactions with biological targets through coordination bonding. Its synthesis typically involves the reaction of ethyl pentafluoropropionate with acetophenone under controlled conditions.

The molecular weight of this compound is approximately 266.164 g/mol. The presence of five fluorine atoms contributes to its distinctive chemical behavior, making it a subject of interest in both synthetic chemistry and biological research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇F₅O₂ |

| Molecular Weight | 266.164 g/mol |

| CAS Number | 1799-50-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Studies suggest that similar compounds can exhibit antiproliferative effects on cancer cells. For instance, a related compound demonstrated significant activity against MCF-7 breast cancer cells. The β-diketone structure may facilitate coordination with metal ions or other biological macromolecules.

Research Findings

Recent investigations have explored the potential therapeutic properties of this compound:

- Anticancer Activity : Research has indicated that derivatives of fluorinated diketones can inhibit the growth of cancer cells. In vitro studies revealed that compounds structurally similar to this compound exhibited cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Properties : Some studies have suggested that fluorinated compounds can modulate inflammatory pathways. The exact mechanisms remain under investigation but may involve the inhibition of pro-inflammatory cytokines.

- Material Science Applications : Beyond its biological implications, this compound has been utilized in the synthesis of luminescent materials and hybrid structures due to its unique electronic properties.

Case Studies

Several case studies have documented the applications and effects of similar fluorinated diketones:

- Case Study 1 : A study evaluated the anticancer effects of a fluorinated diketone on MCF-7 cells and reported a dose-dependent inhibition of cell proliferation.

- Case Study 2 : Another investigation focused on the anti-inflammatory effects observed in animal models treated with fluorinated compounds similar to this compound. Results indicated a reduction in inflammatory markers compared to control groups.

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound against structurally similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione | One less fluorine atom; different reactivity | Moderate anticancer properties |

| 4,4-pentafluoro-2-methylpentane-1,3-dione | Methyl substitution alters electronic properties | Limited data on biological activity |

| 4-fluoroacetophenone | Lacks diketone structure; simpler synthesis | Known for antibacterial activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting fluorinated precursors (e.g., 4-fluoroacetophenone) with perfluorinated ketones under basic conditions (e.g., KOH/EtOH). Key parameters include temperature control (60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of fluorinated reagents to avoid side reactions like defluorination .

Q. Which spectroscopic techniques are most effective for characterizing fluorinated diketones like this compound?

- Methodological Answer :

- 19F NMR : Critical for identifying fluorine environments and confirming substitution patterns.

- FTIR : Detects ketone carbonyl stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- GC-MS/HPLC : Validates purity and quantifies byproducts (e.g., partially fluorinated intermediates).

- X-ray crystallography : Resolves steric effects of the pentafluoroethyl group on the diketone backbone .

Q. How does the fluorine substitution pattern influence the compound’s electronic properties and reactivity?

- Methodological Answer : The five fluorine atoms on the pentane chain create strong electron-withdrawing effects, lowering the diketone’s LUMO energy and enhancing electrophilicity. This increases reactivity in nucleophilic additions (e.g., enolate formation) and stabilizes transition states in cycloadditions. Comparative studies with non-fluorinated analogs show a 20–30% rate enhancement in Michael additions .

Q. What are common derivatization pathways for this compound in medicinal chemistry research?

- Methodological Answer :

- Enolate alkylation : Forms α-substituted derivatives for kinase inhibitor scaffolds.

- Condensation with hydrazines : Generates fluorinated pyrazoles with antimicrobial activity.

- Cross-coupling (e.g., Suzuki-Miyaura) : Attaches aryl/heteroaryl groups to the phenyl ring for SAR studies .

Q. What safety protocols are recommended for handling fluorinated diketones in the lab?

- Methodological Answer : Use PPE (gloves, goggles) to prevent skin/eye contact. Conduct reactions in fume hoods due to potential HF release during hydrolysis. Store under inert gas (Ar/N₂) to avoid moisture-induced degradation. Waste disposal must follow EPA guidelines for fluorinated organics .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes between fluorinated and non-fluorinated diketones?

- Methodological Answer : Employ kinetic isotope effects (KIEs) and DFT calculations to compare transition states. For example, fluorinated diketones exhibit higher activation barriers in SN2 reactions due to steric hindrance from the pentafluoroethyl group. In situ IR spectroscopy can monitor intermediate stability under varying pH/temperature .

Q. What strategies optimize regioselective fluorination during synthesis to minimize unwanted isomers?

- Methodological Answer :

- Lewis acid catalysis (e.g., BF₃·Et₂O) : Directs fluorination to the β-position via chelation control.

- Microfluidic reactors : Enhances mixing and heat transfer to reduce side-product formation.

- Isotopic labeling (¹⁸F/¹⁹F) : Tracks fluorination efficiency using radio-HPLC .

Q. How do computational models predict the compound’s reactivity in complex reaction systems?

- Methodological Answer : Use quantum mechanical methods (e.g., DFT at the B3LYP/6-311++G** level) to simulate reaction pathways. Machine learning (e.g., neural networks trained on PubChem data) can predict solubility and bioavailability. Benchmark against experimental kinetic data to refine force fields .

Q. What experimental approaches reconcile discrepancies between theoretical and observed biological activity data?

- Methodological Answer :

- Free-energy perturbation (FEP) calculations : Quantify binding affinity differences in enzyme-inhibitor complexes.

- Cryo-EM/X-ray crystallography : Resolve ligand-protein interactions at atomic resolution.

- Metabolomic profiling : Identifies off-target effects not captured in silico .

Q. How does the compound’s stability vary under extreme conditions (e.g., high pH, UV exposure)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.